
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O4S and its molecular weight is 364.8. The purity is usually 95%.
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Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.83 g/mol
- CAS Number : 896684-19-8
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a broad spectrum of biological activities, including:
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Antimicrobial Activity :
- Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the benzothiazole moiety exhibit inhibitory effects against various bacterial strains and fungi .
- The minimal inhibitory concentration (MIC) values for related compounds suggest potent antimicrobial activity, with some derivatives showing effectiveness at concentrations as low as 50 μg/mL .
-
Anticancer Properties :
- Several studies have explored the cytotoxic effects of benzothiazole derivatives against cancer cell lines. For example, derivatives have shown selective cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), indicating their potential as anticancer agents .
- Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors in the body, modulating their activity. For example, its structure allows it to mimic nucleic acid bases, facilitating interactions with DNA and RNA.
- Induction of Apoptosis : Studies suggest that benzothiazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of a series of benzothiazole compounds on various cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 28 to 290 ng/mL depending on the specific derivative tested .
-
Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of related benzothiazole compounds against clinical isolates of bacteria and fungi. The findings showed that these compounds exhibited broad-spectrum activity, making them promising candidates for further development as antimicrobial agents.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer properties. N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide may function by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structural similarity to other known anticancer agents suggests its potential as a lead compound in drug development aimed at targeting specific cancer pathways .
Antibacterial and Antifungal Properties
The compound's structure allows it to interact with biological targets effectively, making it a candidate for antibacterial and antifungal applications. Studies have shown that benzothiazole derivatives can disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways, leading to reduced pathogen viability .
Anthelmintic Activity
Benzothiazole derivatives are also known for their anthelmintic properties. The unique functional groups present in this compound may contribute to its ability to combat parasitic infections effectively .
Case Study 1: Anticancer Mechanism
A study published in Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research indicated that this compound might inhibit specific oncogenic pathways associated with tumor growth .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of benzothiazole were tested against a range of bacterial strains. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's efficacy could be attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10-12(17)6-4-7-13(10)18-15(20)9-19-16(21)11-5-2-3-8-14(11)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQSWZHKKJKLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.